2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine
Overview
Description
2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylthio group and a pyrazolyl group
Scientific Research Applications
2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to targetHematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling .
Mode of Action
Related compounds have been shown to inhibit hpk1, reducing the phosphorylation level of slp76, a substrate of hpk1 . This inhibition enhances the IL-2 secretion in human T cell leukemia Jurkat cells .
Biochemical Pathways
The inhibition of hpk1 can affect t cell receptor signaling pathways . The downstream effects of this inhibition could potentially enhance immune responses, making it a promising therapeutic target for cancer immunotherapy .
Result of Action
Similar compounds have shown potent inhibitory activity against hpk1 . This inhibition can lead to enhanced IL-2 secretion in human T cell leukemia Jurkat cells , potentially improving immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate pyrazole derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-4-(1H-pyrazol-3-yl)pyrimidine
- 2-(methylthio)-4-(1H-imidazol-4-yl)pyrimidine
- 2-(methylthio)-4-(1H-triazol-4-yl)pyrimidine
Uniqueness
2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine is unique due to the specific positioning of the pyrazolyl group on the pyrimidine ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-methylsulfanyl-4-(1H-pyrazol-4-yl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-13-8-9-3-2-7(12-8)6-4-10-11-5-6/h2-5H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTWENFCNISTOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CNN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501259102 | |
Record name | 2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501259102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77168-38-8 | |
Record name | 2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77168-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501259102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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